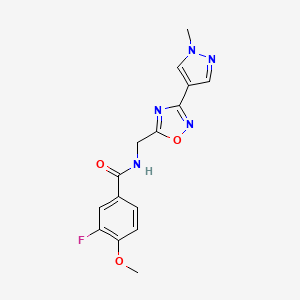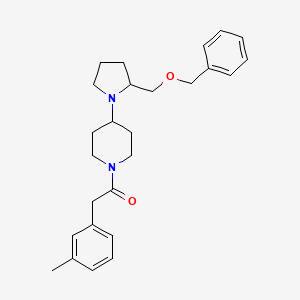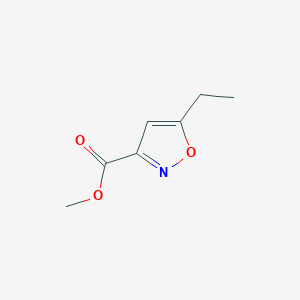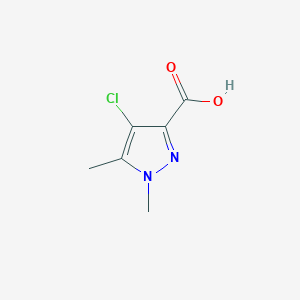![molecular formula C24H27N7 B2760632 6-(4-ethylpiperazin-1-yl)-N-(3-methylphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine CAS No. 946265-73-2](/img/structure/B2760632.png)
6-(4-ethylpiperazin-1-yl)-N-(3-methylphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(4-ethylpiperazin-1-yl)-N-(3-methylphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a useful research compound. Its molecular formula is C24H27N7 and its molecular weight is 413.529. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Anti-Tubercular Activity
A series of ethyl-1-(6-(4-substitutedacetylatedpiperazin-1-yl)pyrimidin-4-yl)-5-amino-1H-pyrazole-4-carboxylate compounds, which include structures resembling 6-(4-ethylpiperazin-1-yl)-N-(3-methylphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine, were synthesized and evaluated for their anti-tubercular activity. These compounds were designed to target Mycobacterium tuberculosis. In silico and in vitro studies identified potent agents, with one compound showing a MIC of 1.6 µg/mL against M. tuberculosis, indicating significant potential for further development as anti-tubercular agents (Vavaiya et al., 2022).
Anticancer and Anti-Inflammatory Activity
Pyrazolopyrimidine derivatives have been investigated for their anticancer and anti-inflammatory activities. Novel series of these compounds demonstrated potential as anticancer agents against various cancer cell lines, including HCT-116 and MCF-7. Additionally, these molecules exhibited significant anti-5-lipoxygenase activity, which could make them relevant in the development of new anti-inflammatory drugs (Rahmouni et al., 2016).
Phosphodiesterase Inhibition for Cognitive Impairment
Research into 3-aminopyrazolo[3,4-d]pyrimidinones, closely related to the core structure of interest, led to the discovery of potent inhibitors of phosphodiesterase 1 (PDE1). These inhibitors, such as ITI-214, have shown promise in preclinical and clinical studies for the treatment of cognitive deficits associated with schizophrenia, Alzheimer's disease, and other central nervous system disorders. This highlights the therapeutic potential of pyrazolopyrimidine derivatives in treating cognitive impairments and possibly other neuropsychiatric conditions (Li et al., 2016).
Antimicrobial Activity
Pyrimidine linked pyrazole heterocyclic compounds have shown notable insecticidal and antibacterial potential. Their synthesis through microwave irradiative cyclocondensation and subsequent evaluation against various microbial strains demonstrated the ability of these compounds to serve as effective antimicrobial agents. This suggests that modifications to the pyrazolopyrimidine scaffold could yield new classes of antimicrobial compounds for various applications, including surface coatings and printing ink pastes with embedded antimicrobial properties (Deohate & Palaspagar, 2020).
Propiedades
IUPAC Name |
6-(4-ethylpiperazin-1-yl)-N-(3-methylphenyl)-1-phenylpyrazolo[3,4-d]pyrimidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N7/c1-3-29-12-14-30(15-13-29)24-27-22(26-19-9-7-8-18(2)16-19)21-17-25-31(23(21)28-24)20-10-5-4-6-11-20/h4-11,16-17H,3,12-15H2,1-2H3,(H,26,27,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQIQBSPQNJLLCI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C2=NC(=C3C=NN(C3=N2)C4=CC=CC=C4)NC5=CC=CC(=C5)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[3-(Aminomethyl)oxetan-3-yl]methanol hemioxalate](/img/structure/B2760550.png)


![2-(2,8-Diazaspiro[4.5]decan-8-yl)acetonitrile;dihydrochloride](/img/structure/B2760557.png)
![7-(tert-butyl)-3-heptyl-1-methyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2760561.png)
![5-chloro-N-[4-(4-methylphenoxy)butyl]-2-(methylsulfanyl)pyrimidine-4-carboxamide](/img/structure/B2760563.png)






![3-({4-[(4-chlorophenyl)amino]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl}amino)propan-1-ol](/img/structure/B2760571.png)
